N-(2-Carboxyethyl)iminodiacetic acid

Description

Contextualization within Aminopolycarboxylic Acid Ligands

Aminopolycarboxylic acids are organic compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups. dntb.gov.ua Upon deprotonation, these carboxyl groups, along with the nitrogen atoms, act as donor sites, forming strong, water-soluble chelate complexes with di- and trivalent metal ions. dntb.gov.uamdpi.com This ability to sequester metal ions makes APCAs valuable in a wide range of industrial and analytical applications. mdpi.com

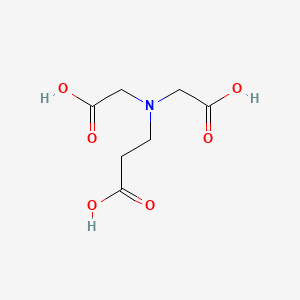

N-(2-Carboxyethyl)iminodiacetic acid is structurally a derivative of iminodiacetic acid (IDA), the simplest aminopolycarboxylic acid after glycine (B1666218). dntb.gov.ua IDA itself is a tridentate ligand, meaning it can bind to a metal ion through three donor atoms (the nitrogen and the two carboxylate oxygens). researchgate.net The structure of this compound features a β-alanine backbone with two carboxymethyl groups attached to the nitrogen atom, making it a tetradentate ligand, capable of forming four coordination bonds with a metal ion. wikipedia.org

A key distinction in this class of compounds is the differentiation between isomers. This compound (β-ADA) is an isomer of methylglycinediacetic acid (MGDA), also known as α-alaninediacetic acid (α-ADA). wikipedia.org The positioning of the carboxyethyl group relative to the nitrogen atom distinguishes these two. This structural difference influences their chelating properties and biodegradability. wikipedia.org While both form biodegradable complexes with alkaline earth and heavy metal ions, a notable advantage over the persistent chelating agent ethylenediaminetetraacetic acid (EDTA), their stability and degradation profiles differ. wikipedia.org

The chelating ability of this compound is the basis for its use in applications such as water softening, detergents, and in the textile and paper industries, where it forms stable complexes with ions like Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺. wikipedia.org However, its complex formation is considered weaker compared to MGDA, which has contributed to MGDA becoming a more prominent EDTA substitute. wikipedia.org

Evolution of Research on Iminodiacetate-Based Systems

The scientific investigation of iminodiacetate-based systems dates back to the mid-20th century. Gerold Schwarzenbach, a pioneer in the field of coordination chemistry, first prepared this compound in 1949 from β-alanine and monochloroacetic acid. wikipedia.org Early research into iminodiacetic acid and its derivatives focused on understanding their fundamental coordination chemistry, including the stability of the metal complexes they form. osti.gov

The development of various synthetic routes has been a continuous area of research. An early method for producing this compound involved the double cyanomethylation of β-alanine. wikipedia.org More efficient syntheses were later developed, such as the cyanoethylation of iminodiacetic acid followed by hydrolysis, which significantly improved the yield and purity of the final product. wikipedia.org

In the latter half of the 20th century, the potential applications of iminodiacetate (B1231623) derivatives began to be explored more broadly. A significant area of research emerged in the 1970s with the development of new radiopharmaceuticals based on N-substituted iminodiacetic acids. mdpi.com Researchers demonstrated that by attaching a small chelating group like iminodiacetic acid to biologically active molecules, they could create bifunctional compounds capable of binding gamma-emitting radiometals for diagnostic imaging. mdpi.com This work highlighted the versatility of the iminodiacetate scaffold.

Further research has focused on the application of iminodiacetate-functionalized materials. For instance, chelating resins bearing iminodiacetate groups have been studied for their ability to remove metal ions from aqueous solutions. researchgate.net These materials are relevant for environmental remediation and analytical preconcentration techniques. The study of these resins involves characterizing their complexation with various metal ions and understanding their thermal stability. researchgate.net

More recent research continues to explore the synthesis and structural analysis of novel coordination compounds with iminodiacetate-based ligands. Scientists are investigating how modifying the ligand structure, for example by introducing different substituent groups, can influence the architecture and properties of the resulting metal complexes. dntb.gov.uamdpi.com This ongoing work is crucial for designing new materials with specific applications, from catalysis to advanced materials.

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₆ | wikipedia.orgpsu.edu |

| Molar Mass | 205.17 g/mol | psu.edu |

| Appearance | White solid | wikipedia.org |

| Melting Point | 190–200 °C (decomposes) | wikipedia.org |

| Solubility in Water | Soluble | wikipedia.org |

Table 2: Comparison of Stability Constants (log K₁) of Iminodiacetic Acid (IDA) with Various Metal Ions

| Metal Ion | log K₁ (IDA) |

| Ca²⁺ | 2.59 |

| Mg²⁺ | 2.83 |

| Mn²⁺ | 6.9 |

| Fe³⁺ | 16.2 |

| Cu²⁺ | 10.55 |

| Zn²⁺ | 7.03 |

| Ni²⁺ | 8.16 |

| Co²⁺ | 7.0 |

| Pb²⁺ | 7.5 |

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(carboxymethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6/c9-5(10)1-2-8(3-6(11)12)4-7(13)14/h1-4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBFYBQPCJRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074607 | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-75-6 | |

| Record name | N-(2-Carboxyethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(carboxymethyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU355F9Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Carboxyethyl)iminodiacetic Acid

The synthesis of this compound, also known as β-Alanine Diacetic acid (β-ADA), has been approached through several established routes, primarily involving reaction-based and catalytic methods.

The foundational synthesis of this compound was first reported in 1949 by Gerold Schwarzenbach, involving the reaction of β-alanine, a glycine (B1666218) derivative, with monochloroacetic acid. wikipedia.org This method established a fundamental approach to constructing the molecule.

Another significant reaction-based pathway is the double cyanomethylation of β-alanine. wikipedia.org This process uses methanal and alkali cyanides, followed by the hydrolysis of the resulting bis-methyl cyanide intermediates. The final step involves acidification with mineral acids to yield β-ADA. wikipedia.org While this route provides a very high purity product, the yield is noted to be around 80%. wikipedia.org

| Starting Material | Reagents | Yield | Purity | Citation |

| β-Alanine | Monochloroacetic acid | Not specified | Not specified | wikipedia.org |

| β-Alanine | Methanal, Alkali Cyanides | 80% | 99.8% | wikipedia.org |

Catalytic processes are central to the economical production of key intermediates for β-ADA synthesis. The most cost-effective synthesis route for β-ADA relies on iminodiacetic acid (IDA) as a starting material. wikipedia.org IDA is readily accessible through the catalytic oxidation of diethanolamine. wikipedia.orgchemicalbook.com

A related catalytic process involves the dehydrogenation of an N-(2-hydroxyethyl)glycine intermediate using a metal-containing catalyst, typically in the presence of a strong base like a hydroxide (B78521) source, to form an iminodiacetic acid product. google.com Copper-containing catalysts are frequently mentioned for this transformation. google.com

Investigation of Alternative Synthetic Routes

Research has identified several alternative pathways for synthesizing this compound, often providing improved yields and purity.

One prominent alternative is the cyanoethylation of iminodiacetic acid. This method involves a Michael addition reaction with 2-propenenitrile (acrylonitrile) to form an ethyl cyano intermediate. wikipedia.org Subsequent alkaline hydrolysis and acidification produce β-ADA with a high total yield and exceptional purity. wikipedia.org

A more direct route is the Michael addition of acrylic acid or its esters directly to iminodiacetic acid. wikipedia.org The reaction with acrylic acid produces the trisodium (B8492382) salt of β-ADA in high yield and purity. wikipedia.org Similarly, reacting iminodiacetic acid with acrylic acid esters, followed by acidification, also results in β-ADA of very high purity and yield. wikipedia.org

| Starting Material | Key Reagents/Reaction Type | Yield | Purity | Citation |

| Iminodiacetic acid | 2-Propenenitrile (Cyanoethylation), Hydrolysis | 93.6% | 99.9% | wikipedia.org |

| Iminodiacetic acid | Acrylic acid esters (Michael Addition) | 97.6% | 99.9% | wikipedia.org |

| Iminodiacetic acid | Acrylic acid (Michael Addition) | 97% | 99.2% | wikipedia.org |

Strategies for Functionalization and Derivatization

The functionalization of the this compound framework often begins with its precursor, iminodiacetic acid, to create more complex derivatives. A notable strategy involves a one-flask, multicomponent phenol-Mannich condensation. nsf.gov

In this process, iminodiacetic acid is first converted to its dicesium iminodiacetate (B1231623) salt using cesium carbonate or cesium hydroxide. nsf.gov This salt then acts as an effective nucleophile in a Mannich-type condensation with a phenol (B47542) and paraformaldehyde. nsf.gov The resulting N-(2-hydroxybenzyl)iminodiacetate cesium salt can be directly alkylated in the same pot with reagents like bromomethyl esters to furnish the corresponding diester derivatives. nsf.gov This method has been successfully applied to the direct synthesis of the fluorescent dye Calcein blue AM, demonstrating a practical route to complex, functionalized derivatives. nsf.gov

Coordination Chemistry and Metal Ion Complexation Studies

Ligand Design and Coordination Modes of N-(2-Carboxyethyl)iminodiacetic Acid

While sometimes described as a tetradentate ligand, this compound can also exhibit tridentate chelation characteristics, a feature common to many iminodiacetic acid derivatives. wikipedia.orggiqimo.comresearchgate.net This dual potential for coordination allows for a diversity of structural arrangements in its metal complexes.

The formation of five-membered chelate rings is a critical aspect of the stability of complexes formed with iminodiacetic acid and its derivatives. mdpi.com These rings are formed by the coordination of the imino nitrogen and a carboxylate oxygen atom to the metal ion. In the case of this compound, the two acetate (B1210297) arms readily form such rings. The planarity and strain of these rings are influenced by the specific metal ion, its coordination number, and the participation of other ligands in the coordination sphere. The resulting complexes often adopt a facial (fac) arrangement of the N and two O donor atoms, particularly in octahedral geometries. niscpr.res.in

Interactions with Diverse Metal Ion Species

This compound has been shown to form stable complexes with a wide range of metal ions, a property that underpins its use in various applications, such as water softening and as a component in detergents. wikipedia.orggiqimo.com

Table 1: Stability Constants (log K) of Iminodiacetic Acid Derivatives with Alkaline Earth Metals

| Ligand | Metal Ion | log K₁ |

|---|---|---|

| Glycine (B1666218) | Mg(II) | 1.17 nih.gov |

| Glycine | Ca(II) | 0.55 nih.gov |

| Ibandronate | Mg(II) | 4.83 nih.gov |

| Ibandronate | Ca(II) | 5.02 nih.gov |

Note: Data for this compound is not available. The table shows data for related ligands for comparative purposes.

This compound forms stable chelate complexes with a variety of transition metal ions, including iron(III), manganese(II), copper(II), nickel(II), cobalt(II), and zinc(II). wikipedia.orggiqimo.com The stability of these complexes generally follows the Irving-Williams series, with Cu(II) typically forming the most stable complexes. cu.edu.egcymitquimica.com The coordination involves the nitrogen atom and the carboxylate oxygen atoms, leading to the formation of robust five-membered chelate rings. In some instances, particularly with ions like Ni(II), the ligand acts as a tripodal tetradentate chelator, involving all three carboxylate groups and the nitrogen atom. giqimo.com

Table 2: Stability Constants (log K) of this compound and Related Ligands with Transition Metals

| Ligand | Metal Ion | log K₁ | log K₂ |

|---|---|---|---|

| Imidazole-4-acetic acid | Mn(II) | 2.15 cu.edu.eg | - |

| Imidazole-4-acetic acid | Co(II) | 3.03 cu.edu.eg | - |

| Imidazole-4-acetic acid | Ni(II) | 3.65 cu.edu.eg | - |

| Imidazole-4-acetic acid | Cu(II) | 4.54 cu.edu.eg | - |

| N-(carbamoylmethyl)-iminodiacetate | Co(II) | - | - |

| N-(carbamoylmethyl)-iminodiacetate | Ni(II) | - | - |

| (N-(3,4-dihydroxyl)phenacylimino)diacetic acid | Fe(III) | 15.6 | - |

| (N-(3,4-dihydroxyl)phenacylimino)diacetic acid | Cu(II) | 10.2 | - |

| (N-(3,4-dihydroxyl)phenacylimino)diacetic acid | Zn(II) | 6.5 | - |

The interaction of this compound with f-block elements like lanthanides and actinides is of interest for applications in separation chemistry and environmental remediation. While specific studies on this compound with cerium(III) and uranyl (UO₂²⁺) are limited in the provided results, research on analogous iminodiacetic acid derivatives provides insights into their potential coordination behavior. For instance, studies on N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) with uranyl have shown the formation of stable complexes where the ligand can act in a tridentate fashion. researchgate.netnih.govnih.gov Similarly, the complexation of Ce(III) with ligands containing iminodiacetic acid moieties has been reported, highlighting the potential for chelation. nih.govresearchgate.netosti.gov The large ionic radii of lanthanides and actinides favor higher coordination numbers, and ligands like this compound, with their multiple donor sites, are well-suited for such interactions.

Table 3: Stability Constants (log β) of Related Ligands with Lanthanides and Actinides

| Ligand | Metal Ion | log β₁ | log β₂ |

|---|---|---|---|

| Glycolate | Ce(III) | 1.76 | 2.65 |

| N-(2-hydroxyethyl)iminodiacetic acid | Eu(III) | - | - |

| Iminodiacetate (B1231623) | UO₂²⁺ | - | - |

Thermodynamic and Kinetic Investigations of Complex Formation

The interaction of β-ADA with metal ions is characterized by the formation of 1:1 complexes with cations having a charge of +2 or greater. wikipedia.org The stability and formation dynamics of these complexes are crucial for understanding their efficacy as chelating agents.

The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (log K). A higher stability constant indicates a stronger interaction and a more stable complex. scispace.com this compound is known to form stable chelate complexes with alkaline earth metals, such as Ca²⁺ and Mg²⁺, and various transition and heavy metal ions, including Fe³⁺, Mn²⁺, and Cu²⁺. wikipedia.org

While comprehensive stability constant data for β-ADA across all metal ions are not centrally compiled, data for the parent compound, iminodiacetic acid (IDA), and its various N-substituted derivatives provide significant insight into the chelation behavior of this class of compounds. The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand structure. scispace.comslu.se For instance, studies on alkyl-N-iminodiacetic acids show they form moderately stable complexes with calcium(II) and very stable complexes with iron(III) and chromium(III). slu.se The stability constants for related iminodiacetic acid derivatives with several divalent and trivalent metal ions have been determined, illustrating the strong binding affinity inherent in the iminodiacetic core structure.

Table 1: Stability Constants (log K₁) of Metal Complexes with Iminodiacetic Acid (IDA) Derivatives This table presents data for closely related compounds to illustrate the general chelating strength of the iminodiacetic acid functional group.

The kinetics of complex formation and dissociation describe the speed at which a chelating agent binds to and releases a metal ion. These rates are critical for applications where rapid sequestration or exchange of metal ions is necessary. For many aminopolycarboxylate complexes, the formation and dissociation processes can be slow. For example, chromium(III) alkyl-N-iminodiacetate complexes exhibit such slow kinetics that acid-base titrations appear irreversible. slu.se Similarly, the deprotonation of the nitrogen atom in complex-bound alkyl-N-iminodiacetates with Zinc(II) is a very slow reaction. researchgate.net The presence of a strongly coordinating iminodiacetate group can significantly slow down the metal ion transfer into a macrocyclic cavity, as observed in related systems where complex formation was two orders of magnitude slower than for simpler ligands. science.gov This highlights that while thermodynamically stable, the formation of iminodiacetate-type complexes may be kinetically hindered.

pH-Dependent Complexation Equilibria

The effectiveness of this compound as a chelating agent is highly dependent on the pH of the solution. Like other aminopolycarboxylic acids, its donor atoms (one nitrogen and three carboxylate oxygens) undergo protonation at low pH. The acidic constants of iminodiacetic acids show they exist as zwitterions in aqueous solution, as the imino nitrogen is a much stronger base than the carboxylate groups. slu.se

Impact of Ligand Structural Modifications on Metal Chelation Efficacy

The structure of the N-substituent on the iminodiacetic acid backbone has a significant impact on the ligand's chelating properties, including the stability and structure of the resulting metal complexes.

Comparing β-ADA to its isomer, α-alaninediacetic acid (methylglycinediacetic acid, MGDA), reveals differences in chelation performance. Reports suggest that β-ADA exhibits weaker complex formation and lower stability across wide temperature and pH ranges compared to the rapidly biodegradable MGDA. wikipedia.org This difference is attributed to the positioning of the carboxyethyl substituent, which alters the steric and electronic environment around the donor atoms.

Modifying the N-substituent can also change the coordination mode. For instance, studies on alkyl-N-iminodiacetic acids with iron(III) show a tendency to form polymeric structures. slu.se In these complexes, the Fe-O bond distances are significantly shorter and stronger than the Fe-N bonds, indicating a weaker interaction with the nitrogen donor. slu.se The introduction of other functional groups, such as a hydroxyl group in N-(2-hydroxyethyl)iminodiacetic acid or an amide group in N-(carbamoylmethyl)iminodiacetic acid, can also influence the stability constants and coordination chemistry by altering the electronic properties of the donor atoms or by participating directly in coordination. iupac.orgpsu.edu These structural modifications are a key area of research for designing chelating agents with enhanced selectivity and efficiency for specific metal ions. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Potentiometric Methods for Acid-Base and Complexation Equilibria

Potentiometric titration is a fundamental technique for quantitatively determining the acid-base equilibria of ligands and the stability of their metal complexes in solution. science.govnih.gov For a polyprotic acid like N-(2-Carboxyethyl)iminodiacetic acid, which contains three carboxylic acid groups and a tertiary amine, potentiometry is used to determine its protonation constants (pKa values). researchgate.net In aqueous solution, aminopolycarboxylic acids like CEIDA exist as zwitterions, with the imino nitrogen being a significantly stronger base than the carboxylate groups. slu.se The titration of CEIDA with a strong base reveals distinct equivalence points corresponding to the sequential deprotonation of the carboxyl and ammonium (B1175870) groups, allowing for the calculation of the respective pKa values.

This method is also extensively applied to study the formation of metal complexes. scielo.br By performing titrations of CEIDA in the presence of various metal ions, the stability constants of the resulting complexes can be calculated. slu.se The data analysis from these titrations reveals the stoichiometry of the complexes formed, such as 1:1, 1:2, or 1:3 metal-to-ligand ratios (ML, ML₂, ML₃), and their corresponding formation constants (log K). scielo.br For instance, studies on the closely related N-(2-acetamido)iminodiacetic acid (AIDA) with Thorium(IV) used potentiometry to identify and quantify the formation of ML₁, ML₂, and ML₃ species. Similarly, investigations into the complexation of iminodiacetic acid (IDA) with Neptunium(V) used potentiometric data to confirm the formation of successive 1:1 and 1:2 complexes. osti.gov This approach is crucial for understanding the chelating power of CEIDA and predicting its behavior in various applications. wikipedia.org

Table 1: Example of Stability Constants for Th(IV) Complexes with N-(2-acetamido)iminodiacetic acid (AIDA) determined by Potentiometry. (Note: This data is for a structurally related compound and illustrates the type of information obtained via potentiometry.)

| Species | log K |

| ML₁ | 9.84 |

| ML₂ | 8.23 |

| ML₃ | 5.70 |

**4.2. Spectroscopic Techniques for Structural and Electronic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the formation and characterizing the electronic properties of metal complexes of CEIDA. While CEIDA itself does not absorb significantly in the visible region, its complexes with transition metal ions often exhibit characteristic absorption bands resulting from d-d electronic transitions or ligand-to-metal charge transfer (LMCT). nih.gov The formation of these complexes can be followed by monitoring the appearance and change in intensity of these absorption bands as the ligand is titrated with a metal ion solution. osti.gov

Spectrophotometric data is frequently used in conjunction with potentiometry to provide a more complete picture of the complexation equilibria. nih.govnih.gov For example, in studies of the Fe(III)-iminodiacetic acid system, UV-Vis spectroscopy was used to confirm the 1:1 stoichiometry of the complex and to help determine its stability constant. nih.gov The technique is particularly valuable for confirming the formation of different species in solution and for calculating their individual molar absorptivities. osti.gov

Infrared (IR) spectroscopy provides a vibrational fingerprint of a molecule, allowing for the identification of its functional groups and the analysis of bonding changes upon complexation. researchgate.net The IR spectrum of this compound is characterized by several key absorption bands. mdpi.com These include a broad O-H stretching band from the hydrogen-bonded carboxylic acid groups, C-H stretching vibrations, and strong C=O stretching vibrations from the carbonyls of the carboxylic acids. uhcl.edu

Upon deprotonation and coordination to a metal ion, significant and predictable changes occur in the IR spectrum. The most informative region is typically the carboxylate stretching region. The broad O-H band diminishes or disappears, and the single C=O stretching band is replaced by two new bands: an asymmetric carboxylate stretch (νₐₛ(COO⁻)) at a lower wavenumber and a symmetric carboxylate stretch (νₛ(COO⁻)) at an even lower wavenumber. nih.gov The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group to the metal center. This shift is a definitive indicator of the participation of the carboxylate groups in chelation. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in CEIDA and its Metal Complexes.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Disappears upon deprotonation/complexation. |

| C-H | Stretching | 3000-2850 | Generally less affected by complexation. |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | Replaced by COO⁻ bands upon complexation. |

| COO⁻ (Coordinated) | Asymmetric Stretch | 1650-1550 | Appears upon complexation. |

| COO⁻ (Coordinated) | Symmetric Stretch | 1440-1360 | Appears upon complexation. |

| C-N | Stretching | 1250-1020 | May shift upon coordination of nitrogen to metal. |

Spectroscopic Techniques for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule. For CEIDA, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the two carboxymethyl arms (-CH₂COOH) and the protons of the propionic acid chain (-CH₂CH₂COOH). Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, including the three carboxyl carbons. The chemical shifts of the methylene (B1212753) (CH₂) groups adjacent to the nitrogen and carboxyl groups are particularly sensitive to the molecule's electronic structure and conformation. While specific spectra for CEIDA are not widely published, data for closely related compounds like N-(2-hydroxyethyl)iminodiacetic acid are available and follow these principles. nist.gov NMR can also be used to study the structure of diamagnetic metal complexes of CEIDA, where coordination to a metal ion induces shifts in the ¹H and ¹³C signals, providing insights into the binding mode of the ligand.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. ethz.chnih.gov While the parent CEIDA molecule is EPR-silent, studies have shown that it can form stable radical species. Research involving the γ-irradiation of solid this compound at room temperature demonstrated the formation of a paramagnetic free radical. researchgate.net Analysis of the resulting EPR spectrum indicated that the radical is formed by the removal of a hydrogen atom from one of the methylene carbons attached to the nitrogen atom. researchgate.net The identified radical species was specifically attributed to the HOOCCH(2)CH(2)NĊHCH(2)(COOH)(2) radical. researchgate.net This type of study is crucial for understanding the behavior of the compound under high-energy conditions and its potential radical scavenging or forming pathways.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can detect and characterize molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.govmdpi.com SERS can provide a molecular fingerprint of an analyte, enabling its identification in complex biological matrices. mdpi.com

For this compound, SERS could be employed to study its adsorption and orientation on surfaces, as well as its interactions with biomolecules. nih.gov When CEIDA adsorbs onto a SERS-active substrate, the Raman signals of the vibrational modes of the functional groups closest to the surface—likely the carboxylate groups—would be strongly enhanced. The orientation of the molecule relative to the surface has a significant impact on the resulting spectrum, as different vibrational modes will be enhanced depending on their alignment with the localized surface plasmon field. escholarship.org This technique holds promise for probing the binding mechanisms of CEIDA to proteins or other biomolecules that have been immobilized on a SERS substrate, providing insight into which specific functional groups are involved in the interaction. nih.gov

X-ray Diffraction Analysis of Crystalline Metal Complexes

X-ray diffraction (XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound (CEIDA), this technique is invaluable for characterizing the structure of its metal complexes, providing unambiguous data on coordination geometry, bond lengths, and bond angles. The analysis of single crystals of CEIDA-metal complexes reveals the intricate ways the ligand chelates to a central metal ion.

Structurally, this compound is a tripodal, tetradentate ligand, capable of binding to a metal ion using its central nitrogen atom and the oxygen atoms from its three carboxylate groups. This coordination typically results in the formation of stable five-membered chelate rings, a feature common to aminopolycarboxylate ligands like iminodiacetic acid and nitrilotriacetic acid. researchgate.net While specific crystallographic data for CEIDA complexes are not as widely reported as for some of its analogues, the structural principles can be inferred from related compounds. For instance, studies on copper(II) complexes with similar aminopolycarboxylate ligands often show a distorted octahedral geometry, with the ligand occupying four coordination sites and solvent molecules (like water) filling the remaining positions. researchgate.net

The structural parameters obtained from XRD are critical for understanding the stability and reactivity of these complexes. In cases where obtaining single crystals of sufficient quality for XRD is challenging, other techniques such as Extended X-ray Absorption Fine Structure (EXAFS) can provide information on the local coordination environment of the metal ion, including bond distances and coordination numbers. slu.se

Table 1: Representative Crystallographic Data for a Related Aminopolycarboxylate Metal Complex Data for a related compound is provided for illustrative purposes due to the scarcity of published specific data for this compound complexes.

| Parameter | [VO(Hhida)(H₂O)]·CH₃OH (H₃hida = N-(2-hydroxyethyl)iminodiacetic acid) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Coordination Geometry | Six-coordinate Vanadium |

| Ligand Denticity | Tetradentate |

| Reference | nist.gov |

Chromatographic Separation and Quantitation Techniques

Chromatography encompasses a suite of powerful techniques for separating, identifying, and quantifying chemical compounds. For a non-volatile, polar compound like this compound, liquid chromatography methods are particularly suitable.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier methods for the quantitative analysis of CEIDA. These techniques are well-suited for separating polar, non-volatile analytes from complex mixtures. nih.gov The most common approach is reversed-phase (RP) chromatography, which utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.

For the analysis of CEIDA, the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with an acidic additive such as phosphoric acid or formic acid. sielc.com The acid serves to suppress the ionization of the carboxylic acid groups, leading to better retention and improved peak shape. Detection is often accomplished using a UV detector at a low wavelength (e.g., 210-235 nm), as the carboxyl functional groups exhibit some absorbance in this region. nih.gov For enhanced sensitivity or analysis in complex biological matrices, derivatization with a chromophoric or fluorophoric agent can be performed prior to analysis, or detection can be achieved with a mass spectrometer (LC-MS). nih.govnih.gov UHPLC, which uses columns packed with sub-2 µm particles, offers significant advantages in speed and resolution, enabling high-throughput analysis. nih.gov

Table 2: Typical Parameters for HPLC Analysis of Aminocarboxylic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Ammonium Acetate (B1210297) or Phosphate) with pH adjustment |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 210-235 nm or Mass Spectrometry (MS) |

Chelation Ion Chromatography for Metal Cation Separation

Chelation Ion Chromatography (CIC) is a specialized form of ion chromatography used for the separation and determination of metal ions. nih.gov This technique leverages the formation of metal-ligand complexes to achieve separation. This compound can be effectively used as a chelating agent within the mobile phase to separate a mixture of metal cations on a suitable stationary phase (e.g., a cation-exchange resin).

The separation mechanism relies on the differing stability constants of the complexes formed between the various metal ions and CEIDA. When the sample containing metal ions is injected, the ions partition between the stationary phase and the mobile phase. Metal ions that form highly stable complexes with the CEIDA in the mobile phase will be eluted more quickly from the column. Conversely, metals that form weaker complexes will have a greater affinity for the stationary phase and will be retained longer. The selectivity of the separation can be finely tuned by adjusting the concentration of CEIDA and the pH of the mobile phase, which controls the degree of ligand protonation and thus its complexing strength. This method is particularly powerful for analyzing trace levels of transition metals in matrices with high concentrations of alkali and alkaline earth metals. thermofisher.com

Table 3: Elution Order of Selected Divalent Metal Ions in Chelation Ion Chromatography Using an Aminopolycarboxylate Eluent The elution order is inversely related to the stability of the metal-ligand complex.

| Metal Ion | Relative Stability of Complex | Expected Elution Order (Increasing Retention Time) |

|---|---|---|

| Copper (Cu²⁺) | Very High | 1 |

| Nickel (Ni²⁺) | High | 2 |

| Zinc (Zn²⁺) | Medium-High | 3 |

| Cobalt (Co²⁺) | Medium | 4 |

| Cadmium (Cd²⁺) | Medium | 5 |

Research on Advanced Applications in Chemical and Material Sciences

Catalytic Applications and Catalyst Design

The ability of N-(2-Carboxyethyl)iminodiacetic acid to form well-defined metal complexes is at the heart of its potential catalytic applications. By coordinating with various metal centers, it can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity.

While extensive research on the catalytic applications of this compound (β-ADA) metal complexes is still emerging, the broader class of aminopolycarboxylic acid-metal complexes has shown significant promise in various catalytic transformations. The fundamental principle lies in the formation of stable chelate structures with transition metal ions such as iron, copper, manganese, and cobalt. These complexes can act as catalysts by facilitating redox reactions or by serving as Lewis acid catalysts. The ligand structure of β-ADA allows for the fine-tuning of the metal center's properties, which is a critical aspect of catalyst design.

The versatility of this compound extends to both homogeneous and heterogeneous catalysis. In homogeneous catalysis , its metal complexes are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites.

For heterogeneous catalysis , the functional groups of β-ADA can be anchored onto solid supports. This immobilization combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. For instance, iminodiacetic acid (a related compound) functionalized resins have demonstrated the ability to act as effective catalysts. researchgate.net This approach paves the way for the development of robust and recyclable catalysts for various industrial processes.

Materials Science Development and Functionalization

In the realm of materials science, this compound is being explored as a versatile building block for the creation of advanced materials with tailored properties and functionalities.

The synthesis of mesoporous materials often relies on the use of template molecules to direct the formation of porous structures. While direct use of this compound as a primary template is not yet widely documented, the principles of using organic molecules to create mesoporous silica (B1680970) and other materials are well-established. nih.govresearchgate.netelsevierpure.comrsc.orgarxiv.org The functional groups of β-ADA could potentially be utilized to interact with inorganic precursors, influencing the nucleation and growth of the inorganic framework and leading to materials with specific pore sizes and surface properties. Further research may explore its role as a co-template or a functionalizing agent in the synthesis of these materials.

A significant application of this compound and its analogs is in the fabrication of ion-exchange resins and adsorbents for the removal of heavy metal ions from aqueous solutions. wikipedia.org Resins functionalized with iminodiacetic acid groups exhibit a high affinity for various metal ions due to the strong chelation effect.

For example, iminodiacetic acid-functionalized resins have been shown to be highly effective in removing toxic metal ions such as lead(II), copper(II), and cadmium(II) from water. nih.govresearchgate.net The adsorption capacity of these resins is influenced by factors such as pH and the nature of the metal ion. researchgate.net The iminodiacetic acid functionality provides selective binding sites, enabling the efficient capture of target metals. scite.airesearchgate.netiex-resin.com

Table 1: Adsorption Capacities of Iminodiacetic Acid Functionalized Adsorbents for Various Metal Ions

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mmol/g) | Reference |

|---|---|---|---|

| Iminodiacetic Acid-Functionalized Hypercrosslinked Polymer | Pb(II) | 1.138 | nih.gov |

| Iminodiacetic Acid-Functionalized D301 Resin | Cu(II) | 4.48 | researchgate.net |

| Iminodiacetic Acid-Functionalized D301 Resin | Pb(II) | 2.99 | researchgate.net |

| Iminodiacetic Acid-Functionalized D301 Resin | Cd(II) | 2.26 | researchgate.net |

| Iminodiacetic Acid-Functionalized Styrene-Divinylbenzene Resin | Cr(VI) | - | researchgate.net |

The development of polymer conjugates and hybrid coordination polymers represents a frontier in materials science, and this compound offers intriguing possibilities in this area.

Polymer conjugates involve the attachment of molecules like β-ADA to a polymer backbone. nih.govsemanticscholar.orgmdpi.comnih.gov This can impart new functionalities to the polymer, such as the ability to bind metal ions or to act as a platform for further chemical modifications. While specific examples with this compound are still emerging, the general strategies for creating such conjugates are well-developed. mdpi.com

Hybrid coordination polymers are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. nih.govresearchgate.netmdpi.com The trifunctional nature of this compound makes it an excellent candidate for the construction of such polymers. By selecting different metal ions and reaction conditions, it is possible to create a diverse range of coordination polymers with unique structural topologies and potential applications in areas like gas storage, separation, and catalysis.

Interfacial Layer Applications in Optoelectronic Devices (e.g., Polymer Solar Cells)

extensive research has not revealed any specific studies on the application of this compound as an interfacial layer in optoelectronic devices, such as polymer solar cells. Literature searches for this compound and its close analogs in the context of cathode interlayers or electron transport layers did not yield relevant findings.

Surface-Grafted Chelating Ligands for Active Packaging Materials

The functionalization of packaging materials with chelating agents is a significant advancement in active packaging technology, aimed at enhancing the shelf-life and quality of food products. This compound, as a derivative of iminodiacetic acid (IDA), is part of a class of compounds that have demonstrated considerable potential in this area. Research has focused on grafting IDA ligands onto polymer surfaces to create active packaging films that can chelate metal ions, thereby inhibiting oxidative degradation of foodstuffs.

A key study in this domain involved the covalent grafting of iminodiacetate (B1231623) (IDA) onto polypropylene (B1209903) (PP) films to create a metal-chelating active packaging material. This was achieved through a two-step process involving the photografting of a vinyl monomer onto the PP surface, followed by the immobilization of the IDA ligand. acs.orgnih.gov The resulting iminodiacetate-grafted polypropylene (PP-g-IDA) films exhibited significant efficacy as antioxidant packaging materials. acs.orgnih.gov

The primary function of these surface-grafted IDA ligands is to scavenge trace transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), which are known to catalyze the oxidative deterioration of various food components, including lipids and vitamins. acs.org By immobilizing the chelating agent on the food-contact surface, this technology offers a non-migratory solution, addressing consumer demand for cleaner labels by potentially removing the need for synthetic chelating additives like ethylenediaminetetraacetic acid (EDTA) in food formulations. acs.orgnih.gov

The performance of these PP-g-IDA films has been quantified in terms of their metal-chelating capacity and their ability to inhibit oxidation in model food systems. These films were found to be effective even under acidic conditions (pH 3.0), a notable advantage over some other chelating ligands whose performance diminishes at low pH. acs.org

Detailed Research Findings

The antioxidant efficacy of the iminodiacetate-functionalized polypropylene films was demonstrated through their ability to chelate metal ions and subsequently delay oxidation in food models. The following tables summarize the key performance data from this research.

Table 1: Metal Ion Chelation Capacity of Iminodiacetate-Grafted Polypropylene (PP-g-IDA) Film

| Metal Ion | Chelation Capacity (nmol/cm²) |

| Iron (Fe³⁺) | 138.1 ± 26 |

| Copper (Cu²⁺) | 210.0 ± 28 |

Data obtained under acidic conditions (pH 3.0). acs.orgnih.gov

This data clearly indicates the ability of the surface-grafted iminodiacetate ligands to effectively bind with pro-oxidant metal ions.

Table 2: Antioxidant Efficacy of PP-g-IDA in Model Food Systems

| Model System | Parameter | Control (No Film) | PP-g-IDA Film |

| Emulsified Oil System | Lag Phase of Lipid Hydroperoxide Formation | 5 days | 25 days |

| Emulsified Oil System | Lag Phase of Hexanal (B45976) Formation | 5 days | 25 days |

| Aqueous Solution | Half-life of Ascorbic Acid Degradation | 5 days | 14 days |

The results from the model food systems highlight the practical antioxidant benefits of these functionalized films. In an emulsified oil system, the PP-g-IDA film extended the lag phase of both lipid hydroperoxide and hexanal (a secondary oxidation product) formation by a factor of five, demonstrating performance comparable to the synthetic chelator EDTA. acs.orgnih.govresearchgate.net Furthermore, in an aqueous solution, the film significantly prolonged the stability of ascorbic acid, more than doubling its degradation half-life. acs.orgnih.govresearchgate.net

These findings underscore the potential of using surface-grafted chelating ligands like iminodiacetate, a close structural relative of this compound, to develop effective antioxidant active packaging materials. This technology offers a promising approach to improving food quality and stability without the direct addition of synthetic preservatives to the food itself.

Biomedical and Environmental Research Frontiers

Applications in Biological Systems and Diagnostics

Chelation Therapy Research for Metal Detoxification

Research into the application of N-(2-Carboxyethyl)iminodiacetic acid (CEIDA) for chelation therapy in metal detoxification is not extensively documented in publicly available scientific literature. While CEIDA is classified as an aminopolycarboxylic acid and possesses the ability to form stable chelate complexes with polyvalent metal ions, its specific efficacy and safety profile for in-vivo metal detoxification in biological systems have not been a significant focus of published research. wikipedia.org Chelation therapy for heavy metal poisoning typically involves the administration of chelating agents to bind to toxic metals, forming complexes that can be excreted from the body. scbt.comcymitquimica.com Agents such as ethylenediaminetetraacetic acid (EDTA) and dimercaptosuccinic acid (DMSA) are more commonly studied and utilized for this purpose.

Design of Targeted Drug Delivery Systems

Contributions to Structural Biology and Protein Modeling

There is no specific information available in the searched literature that details direct contributions of this compound to structural biology and protein modeling. The primary methods for determining the three-dimensional structure of proteins are X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These techniques rely on the physical properties of the protein itself and its behavior under specific experimental conditions. While chelating agents can sometimes be used to incorporate heavy atoms for phasing in X-ray crystallography, there is no evidence to suggest that CEIDA is commonly used for this purpose or in other aspects of protein structural determination or computational modeling.

Diagnostic Imaging Agents (e.g., Technetium-99m Complexes)

Derivatives of iminodiacetic acid are utilized in the development of diagnostic imaging agents. Specifically, they can be used to form stable complexes with radionuclides like Technetium-99m (⁹⁹ᵐTc). These ⁹⁹ᵐTc-IDA complexes are employed in a nuclear medicine imaging technique called hepatobiliary scintigraphy, or HIDA scan.

The purpose of a HIDA scan is to assess the function of the liver, gallbladder, and bile ducts. The ⁹⁹ᵐTc-IDA complex, once injected into the bloodstream, is taken up by hepatocytes in the liver and subsequently excreted into the biliary system. A gamma camera tracks the radiotracer as it moves from the liver to the gallbladder and into the small intestine. This allows for the diagnosis of conditions such as cholecystitis (inflammation of the gallbladder), bile duct obstruction, and biliary leaks.

The properties of different ⁹⁹ᵐTc-IDA derivatives can be fine-tuned by modifying the chemical structure of the IDA ligand, which can affect the rate of hepatic uptake and clearance.

Environmental Science and Remediation Strategies

The chelating properties of this compound and its parent compound, iminodiacetic acid (IDA), are of significant interest in environmental science, particularly for the remediation of heavy metal contamination in water and soil. wikipedia.org

IDA and its derivatives can be functionalized onto various materials to create effective adsorbents for heavy metal removal. For instance, research has shown that graphene oxide modified with iminodiacetic acid can act as a highly efficient and selective adsorbent for lead (Pb²⁺) from contaminated water. nih.govnih.gov In such systems, the IDA moieties act as chelating ligands that bind strongly to heavy metal ions, effectively removing them from the aqueous solution.

The general mechanism for heavy metal removal from wastewater using chelating agents involves several methods, including:

Chemical Precipitation: Adding a chemical to convert soluble heavy metal ions into insoluble precipitates that can be separated from the water.

Ion Exchange: Using a material that exchanges its own ions for the heavy metal ions in the water.

Adsorption: Utilizing materials with a high surface area, like activated carbon or modified materials, to which heavy metal ions can adhere. nih.govnih.gov

The performance of IDA-functionalized adsorbents for lead removal has been systematically studied, with key parameters influencing their effectiveness outlined in the table below.

| Parameter | Optimal Condition | Effect on Adsorption |

| pH | ~5.0-6.0 | Affects the surface charge of the adsorbent and the speciation of the metal ion. nih.govnih.gov |

| Contact Time | Rapid initial uptake, equilibrium reached over time | The time required for the adsorbent to bind the maximum amount of metal ions. nih.govnih.gov |

| Adsorbent Dose | Varies depending on initial contaminant concentration | The amount of adsorbent needed to achieve the desired level of removal. |

| Initial Concentration | Higher removal efficiency at lower concentrations | The capacity of the adsorbent can become saturated at high contaminant levels. |

Furthermore, a significant advantage of these IDA-based adsorbents is their potential for regeneration and reusability. After saturation with heavy metals, the adsorbent can be treated with an acidic solution to release the bound metal ions, allowing the adsorbent to be used for multiple cycles of water treatment. nih.govnih.gov This regenerability makes it a more cost-effective and sustainable option for environmental remediation. nih.govnih.gov

Removal of Metal Ions from Aqueous Environments

This compound (β-ADA) is an aminopolycarboxylic acid recognized for its capacity to form stable chelate complexes with polyvalent metal ions. wikipedia.org This property is central to its application in the removal of heavy and transition metal ions from aqueous environments, such as industrial wastewater. wikipedia.orgnih.gov The molecule acts as a tetradentate complexing agent, binding to cations with a charge of at least +2. wikipedia.org Its effectiveness extends to common water hardness ions like Ca²⁺ and Mg²⁺, as well as problematic heavy metal ions including Pb(II), Cd(II), Cu(II), Zn(II), Fe³⁺, and Mn²⁺. wikipedia.orgresearchgate.net

The primary mechanism of removal involves the coordination of the metal ions by the carboxylate and amino active sites of the β-ADA molecule. nih.gov This process, known as chelation, effectively sequesters the metal ions, facilitating their removal from the solution. Research has explored the use of β-ADA and other iminodiacetate-functionalized materials for water purification. For instance, iminodiacetic acid (IDA) moieties have been grafted onto materials like graphene oxide and hypercrosslinked polymers to create adsorbents with high uptake capacities for toxic metals. nih.govnih.gov

Studies on chelating resins with iminodiacetate (B1231623) functionality have demonstrated significant uptake of various metal ions. A magnetic chelating resin with this functionality showed a strong affinity for Pb(II), Cd(II), and Zn(II). researchgate.net The selectivity of these resins is a key advantage, as they can target heavy metal cations over more abundant alkali and alkaline earth metals often present in wastewater. mdpi.com For example, Amberlite IRC748, a resin with iminodiacetic acid functional groups, shows strong selectivity for heavy metals compared to calcium and magnesium ions. mdpi.com

The efficiency of metal ion removal by iminodiacetate-based chelating agents is influenced by factors such as pH. At an acidic pH of 3.5, the iminodiacetic acid groups on a resin exist in both monoprotonated (78%) and di-protonated (22%) forms, which affects their interaction with metal cations. mdpi.com The performance of these materials can vary depending on the specific metal ion and the complexity of the solution. In a multi-component solution, a nanocomposite material incorporating zero-valent iron nanoparticles into an iminodiacetic acid resin was highly effective for removing Cu, Cr(VI), and Pb, but less so for Ni, Cd, and Zn. mdpi.com

| Metal Ion | Uptake Behavior/Affinity | Notes |

|---|---|---|

| Pb(II) | High | Demonstrated powerful uptake behavior. |

| Cd(II) | High | Demonstrated powerful uptake behavior. |

| Zn(II) | High | Demonstrated powerful uptake behavior. |

| Ca(II) | Moderate | Demonstrated uptake behavior. |

| Mg(II) | Moderate | Demonstrated uptake behavior. |

Investigations into Chelate-Assisted Dissolution of Metal Hydroxides

The dissolution of metal hydroxides, which are often sparingly soluble, can be significantly enhanced by the presence of chelating agents. This process is critical in various environmental and industrial contexts, including the remediation of contaminated soils and the cleaning of industrial equipment. Chelating agents like this compound can accelerate the dissolution of metal hydroxides by forming stable, soluble metal-chelate complexes in the aqueous phase. researchgate.net

The effectiveness of a chelating agent in dissolving a specific metal hydroxide (B78521) depends on the stability constant of the resulting metal-ligand complex. A higher stability constant generally correlates with a greater driving force for dissolution. The pH of the solution is a critical parameter, as it affects both the speciation of the chelating agent and the surface charge of the metal hydroxide. researchgate.net For aminopolycarboxylic acids, their protonation state, which is pH-dependent, dictates their ability to bind to metal centers. mdpi.com

While direct studies on β-ADA's role in dissolving specific metal hydroxides are not extensively detailed in the provided results, the principles governing the actions of similar chelators are well-established. For example, siderophores, which are natural chelating agents, facilitate the dissolution of iron and manganese (hydr)oxides through similar complexation mechanisms. researchgate.net These natural processes demonstrate the potential for synthetic chelators like β-ADA to be employed in engineered systems for dissolving metal hydroxide scales and precipitates.

| Factor | Description | Reference |

|---|---|---|

| Chelate-Metal Complex Stability | Higher stability constants of the formed aqueous metal-chelate complex provide a stronger thermodynamic driving force for dissolution. | researchgate.net |

| Solution pH | Affects the speciation (protonation state) of the chelating agent and the surface charge of the metal hydroxide, influencing ligand adsorption and complexation. | researchgate.net |

| Surface Complexation | Adsorption of the chelating agent onto the metal hydroxide surface can weaken metal-oxygen bonds in the solid lattice, promoting dissolution. | researchgate.net |

| Chelating Agent Structure | The specific structure of the chelator determines its denticity (number of donor atoms) and the geometry of the resulting complex, affecting stability. | nih.gov |

Biodegradation Pathways and Environmental Fate Studies

The environmental fate of chelating agents like this compound is a significant consideration for their widespread use. Biodegradability is a key desirable characteristic, ensuring that the compound does not persist and accumulate in the environment. wikipedia.org Alkaline earth and heavy metal complexes of β-ADA are reported to be biodegradable. wikipedia.org

However, assessments of the biodegradability of β-ADA have yielded contradictory results. Some simulations of sewage plant conditions have shown that it is very well-degradable, with 98% removal after eight weeks. wikipedia.org In contrast, other sources point to its poor microbial degradability and adsorbability. wikipedia.org This discrepancy suggests that the environmental conditions, the microbial populations present, and the chemical structure of the polymer are critical factors influencing the biodegradation process. nih.govresearchgate.net

Biodegradation of complex organic molecules is typically an enzymatic process carried out by microorganisms. nih.gov For polymers, the process often begins with the enzymatic breakdown of the larger molecule into smaller oligomers and monomers, which can then be taken up by microbial cells and used as carbon and energy sources. mdpi.com The properties of the plastic, such as its crystallinity and molecular weight, play a significant role in its susceptibility to microbial attack. mdpi.com For instance, the amorphous regions of a polymer are generally degraded more quickly than the crystalline regions. mdpi.com

While specific metabolic pathways for β-ADA are not detailed in the available research, the degradation of similar compounds often involves hydrolysis and oxidation reactions. For example, the degradation of other complex organic pollutants can be initiated by enzymes that cleave chemical bonds, such as C-N bonds, or add functional groups. nih.gov The ultimate fate of a biodegradable compound in an aerobic environment is its mineralization to carbon dioxide, water, and biomass. researchgate.net The conflicting reports on β-ADA's biodegradability highlight the need for further research to fully understand its environmental persistence and degradation pathways under various natural conditions. wikipedia.org

| Factor | Influence on Biodegradation | Reference |

|---|---|---|

| Chemical Structure | The presence of specific functional groups and bond types determines susceptibility to enzymatic attack. | nih.gov |

| Physical Properties | Properties like crystallinity, molecular weight, and surface area affect the accessibility of the compound to microbial enzymes. | mdpi.com |

| Environmental Conditions | Parameters such as pH, temperature, oxygen availability, and the presence of other nutrients impact microbial activity. | researchgate.net |

| Microbial Community | The presence of specific microorganisms with the necessary enzymatic machinery is required for degradation to occur. | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. vjst.vnslu.se It has become a primary tool for calculating the structural and electronic properties of N-(2-Carboxyethyl)iminodiacetic acid and its metal complexes.

Electronic Structure and Frontier Molecular Orbitals (FMOs) DFT calculations are employed to optimize the molecular geometry of β-ADA, determining key parameters like bond lengths and angles. materialsciencejournal.org A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related iminodiacetate (B1231623) complexes, DFT studies have shown that the HOMO and LUMO are often localized around the metal center and the coordinating carboxylate and nitrogen groups, indicating this region is the primary site of chemical activity.

Conceptual DFT and Chemical Reactivity Descriptors Conceptual DFT provides a framework to quantify chemical concepts and reactivity through various descriptors derived from the changes in energy with respect to the number of electrons. nih.govmdpi.com These descriptors predict the behavior of a molecule in chemical reactions. Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org For β-ADA, the nitrogen atom and the oxygen atoms of the carboxylate groups are the expected active sites for electrophilic interactions, which is fundamental to its chelating ability.

| Global Reactivity Descriptor | Formula (Koopmans' Approximation) | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Ease of charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. mdpi.com |

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic characteristics of molecules. ethz.ch By simulating spectra computationally, researchers can assign experimental bands to specific molecular vibrations, providing a detailed understanding of the molecule's structure. nih.govresearchgate.net

For this compound, DFT calculations are used to predict its vibrational (Infrared and Raman) spectra with a high degree of accuracy. nih.gov The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to specific normal modes of vibration, such as the stretching and bending of C=O, C-O, C-N, and O-H bonds.

The comparison between theoretical and experimental spectra is crucial for validating the computational model. vjst.vn Furthermore, these calculations are highly sensitive to changes in molecular structure, such as those occurring upon deprotonation or complexation with a metal ion. When β-ADA coordinates to a metal, significant shifts in the vibrational frequencies of the carboxylate (COO⁻) and amine (C-N) groups are observed. Theoretical calculations can precisely model these shifts, helping to elucidate the coordination mode (e.g., identifying which atoms are bound to the metal) and the strength of the interaction.

| Functional Group | Typical Experimental IR Frequency (cm⁻¹) | Calculated Vibrational Mode | Significance |

| O-H (Carboxylic Acid) | ~3300-2500 (broad) | O-H stretching | Indicates presence of protonated carboxyl groups. |

| C=O (Carboxylic Acid) | ~1730-1700 | C=O stretching | Characteristic of the protonated carboxyl group. |

| COO⁻ (Carboxylate) | ~1610-1550 (asymmetric stretch) | Asymmetric COO⁻ stretching | Key indicator of deprotonation and metal chelation. |

| COO⁻ (Carboxylate) | ~1420-1300 (symmetric stretch) | Symmetric COO⁻ stretching | Its shift upon coordination provides structural information. |

| C-N (Amine) | ~1250-1020 | C-N stretching | Changes upon nitrogen coordination to a metal center. |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides an atomistic view of dynamic processes, such as the complexation of β-ADA with metal ions in an aqueous solution. mdpi.com

In a typical MD simulation of this system, a model is constructed containing the β-ADA ligand, metal ions (e.g., Ca²⁺, Cu²⁺, Fe³⁺), and a large number of water molecules to simulate the solution environment. mdpi.comresearchgate.net The simulation then calculates the trajectories of these particles by solving Newton's equations of motion, governed by a force field that describes the interatomic interactions.

These simulations reveal crucial details about the chelation process:

Coordination Modes: MD simulations can distinguish between different coordination geometries. For instance, studies on similar ligands show that divalent cations like Ca²⁺ can form both monodentate (binding through one carboxylate oxygen) and bidentate (binding through both carboxylate oxygens) complexes. mdpi.com The tertiary amine nitrogen of β-ADA also serves as a key coordination site.

Interaction Energies: The strength of the binding between the ligand and the metal ion can be quantified by calculating the interaction energy. mdpi.com This helps in understanding the stability of different metal complexes.

Solvation Structure: Simulations provide a detailed picture of the hydration shells around the metal ion and the ligand-metal complex, showing how water molecules are arranged and displaced during the binding event.

Dynamic Behavior: MD allows for the study of the flexibility of the complex and the kinetics of ligand exchange processes. The total simulation time for such studies can range from nanoseconds to microseconds. mdpi.commdpi.com

| Metal Ion | Observed Coordination Behavior (from simulations of similar ligands) | Typical Coordination Atoms |

| Ca²⁺ | Forms both monodentate and bidentate complexes. mdpi.com | Carboxylate Oxygens, Water |

| Mg²⁺ | Primarily forms monodentate complexes. mdpi.com | Carboxylate Oxygens, Water |

| Cu²⁺ | Forms strong, stable complexes. | Nitrogen, Carboxylate Oxygens |

| Fe³⁺ | Forms very stable complexes, with a tendency for polymeric structures. researchgate.net | Nitrogen, Carboxylate Oxygens, Bridging Oxo groups |

| Cr³⁺ | Forms stable, often octahedral complexes with slow kinetics. researchgate.net | Nitrogen, Carboxylate Oxygens |

Structure Activity Relationship Studies of N 2 Carboxyethyl Iminodiacetic Acid Derivatives

Comparative Analysis with Parent Iminodiacetic Acid and Simpler Analogs

The parent compound, iminodiacetic acid (IDA), is a well-established tridentate chelating agent, coordinating to metal ions through the nitrogen atom and the two carboxylate groups to form two stable five-membered chelate rings. wikipedia.orgresearchgate.net The addition of a third carboxylate group via a 2-carboxyethyl chain on the nitrogen atom to form N-(2-Carboxyethyl)iminodiacetic acid enhances its denticity, making it a tetradentate ligand. This structural extension has a direct impact on the stability of the metal complexes formed. wikipedia.org

Compared to IDA, β-ADA generally forms more stable chelate complexes with various metal ions, including those responsible for water hardness like Ca²⁺ and Mg²⁺, as well as transition and heavy metal ions such as Fe³⁺, Mn²⁺, and Cu²⁺. wikipedia.org However, its complexing ability is considered weaker than that of its structural isomer, methylglycinediacetic acid (MGDA or α-ADA), which has demonstrated superior performance as a biodegradable substitute for EDTA. wikipedia.org The positioning of the third carboxylate group influences the steric and electronic environment of the chelating center, affecting the thermodynamic stability of the resulting metal complexes.

The stability of these complexes is quantified by their stability constants (log K). A higher log K value indicates a stronger and more stable complex. The table below presents a comparison of the stability constants for complexes of IDA and related ligands with various metal ions.

Data compiled from various sources. researchgate.netethz.chslu.seiupac.orgslu.seresearchgate.net

Studies on simple alkyl-N-iminodiacetic acids show that even a small methyl group can enhance complex stability compared to the parent IDA. For instance, the calcium(II) ion forms a weak complex with methyl-N-iminodiacetic acid. slu.seresearchgate.net In contrast, iron(III) and chromium(III) form very stable complexes with alkyl-N-iminodiacetic acids, often leading to polymeric structures in the solid state due to their high stability and tendency to hydrolyze. slu.seslu.seresearchgate.net This indicates that the N-substituent plays a crucial role in both the thermodynamic stability and the structural chemistry of the resulting metal complexes.

Research on N-Substituted this compound Variants

Further modification of the this compound structure involves introducing various functional groups. These substitutions aim to fine-tune the molecule's properties, such as its chelating strength, selectivity for specific metal ions, solubility, and biocompatibility.

Introducing a hydroxyl group, as seen in N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA), alters the molecule's polarity and coordination behavior. HEIDA is an amino dicarboxylic acid that acts as a chelator. oup.com The hydroxyl group can potentially participate in coordination with certain metal ions, thereby influencing the stability and structure of the complex. For example, in a calcium complex, HEIDA acts as a seven-coordinated ligand, utilizing six oxygen atoms and one nitrogen atom for binding. slu.se The introduction of polar functional groups like hydroxyl or sulfonate groups generally increases the aqueous solubility of the ligand and its metal complexes. This is a desirable property in applications such as water treatment or biological systems.

Replacing a carboxylate group with a phosphonate (B1237965) group leads to analogs like N-(Phosphonomethyl)iminodiacetic acid (PMIDA). This substitution significantly impacts the ligand's coordination chemistry. The phosphonate group introduces different charge characteristics and stereochemical requirements compared to the carboxylate group. PMIDA is a tertiary amino compound that serves as a multidentate organic ligand. It is a key intermediate in the synthesis of the herbicide glyphosate. The presence of both carboxylate and phosphonate groups allows for strong chelation of various metal ions. Microbial populations have been shown to biodegrade PMIDA, converting it stoichiometrically to aminomethylphosphonic acid (AMPA).

The attachment of aromatic or alkyl groups to the nitrogen atom of the iminodiacetic acid core is a common strategy to modify the ligand's lipophilicity and electronic properties. Aniline, a simple aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.orgbyjus.comatamanchemicals.com Derivatives such as N,N-di(2-carboxyethyl)anilines incorporate the basic structure of this compound onto an aromatic framework.

These modifications are particularly relevant in the development of radiopharmaceuticals. For instance, various N-substituted IDA derivatives are used as ligands to form complexes with technetium-99m (⁹⁹ᵐTc) for hepatobiliary imaging. nih.gov The nature of the aromatic or alkyl substituent influences the biological distribution of the ⁹⁹ᵐTc complex. Studies on N-(acetanilide)-iminodiacetic acid derivatives with methoxy (B1213986) substituents on the aromatic ring have shown that these compounds can be considered safe for such applications. nih.gov The lipophilicity and molecular weight of these derivatives are key parameters that can be tuned by changing the N-substituent to optimize their pharmacokinetic properties. nih.gov

Polymer- and Chitosan-Conjugated this compound

Immobilizing this compound or its parent IDA moiety onto a polymer backbone creates materials with a high density of chelating sites, which are highly effective for applications like heavy metal removal from wastewater. nih.gov